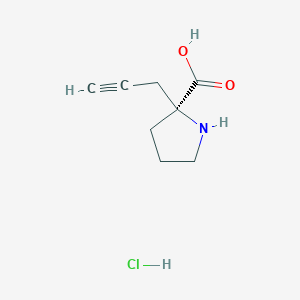![molecular formula C23H21N3O2S B2528663 N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207048-97-2](/img/structure/B2528663.png)
N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide" is a structurally complex molecule that likely exhibits significant biological activity due to its diverse functional groups and heterocyclic components. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin-4-yl compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization with various amines and acids . For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . This suggests that the synthesis of the compound would also involve multi-step reactions, possibly starting with a thieno[3,2-d]pyrimidin core and subsequent functionalization with appropriate acetamide and aryl groups.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography and density functional theory (DFT) . These compounds exhibit folded conformations and intramolecular hydrogen bonding, which stabilize their structures . The molecular electrostatic potential (MEP) surface maps and optimized geometric bond lengths and angles provide insights into the electronic characteristics and reactivity of these molecules . It can be inferred that the compound of interest would also have a complex three-dimensional structure with potential intramolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of related acetamide derivatives is influenced by the presence of functional groups and the overall molecular conformation . The presence of amino groups, aryl substituents, and heterocyclic rings can lead to various chemical reactions, including further substitutions, ring closures, and interactions with biological targets . The compound , with its acetamide linkage and substituted thieno[3,2-d]pyrimidinyl group, would likely undergo similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structures. The presence of heteroatoms and aromatic systems contributes to their polarity, solubility, and potential to form hydrogen bonds . The crystallographic data of similar compounds reveal their solid-state packing and intermolecular interactions, which are crucial for understanding their stability and solubility . The compound would be expected to have distinct physical and chemical properties based on its unique structure, which could be explored through experimental studies.
Case Studies
Although the provided papers do not include case studies on the exact compound, they do report on the biological evaluation of related compounds. For instance, certain acetamide derivatives have been found to possess potent and selective kappa-opioid agonist activity , while others have shown marked inhibition against various cancer cell lines . These findings suggest that the compound may also exhibit significant biological activities, which could be explored in future pharmacological studies.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Enaminonitriles Synthesis
Research on heterocyclic enaminonitriles has led to the development of thieno[2,3-d]pyrimidine derivatives with potential biological activities. These compounds are synthesized through reactions involving ethyl N-(3-cyano-4,5-dihydro-2-thienyl) oxamates, highlighting the versatility of thieno[2,3-d]pyrimidines as scaffolds for developing new therapeutic agents (Hachiyama et al., 1983).
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Thieno[2,3-d]pyrimidines have been designed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showing promise as antitumor agents. These studies underscore the compound's role in inhibiting key enzymes involved in DNA synthesis and repair, highlighting its potential in cancer therapy (Gangjee et al., 2009).
Antiallergy Agents
Novel 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives have been identified as orally active antiallergy agents. This research emphasizes the potential of thieno[2,3-d]pyrimidine derivatives in managing allergic reactions, offering insights into new therapeutic options for allergy treatment (Temple et al., 1979).
Antimicrobial Activity
Thieno[2,3-d]pyrimidine linked rhodanine derivatives have been synthesized and evaluated for their antimicrobial activity, showing effectiveness against various bacteria and fungi. This highlights the potential application of thieno[2,3-d]pyrimidine derivatives in developing new antimicrobial agents (Kerru et al., 2019).
Anticancer Drug Synthesis
The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been conducted, revealing its anticancer activity through in silico modeling. Such studies contribute to understanding the structural requirements for anticancer activity within the thieno[2,3-d]pyrimidine framework (Sharma et al., 2018).
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-3-16-6-10-18(11-7-16)25-20(27)12-26-14-24-21-19(13-29-22(21)23(26)28)17-8-4-15(2)5-9-17/h4-11,13-14H,3,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOGAMNLVWAEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate](/img/structure/B2528589.png)
![N-(4-chlorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2528590.png)

![N-(3-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2528592.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)furan-2-carboxamide](/img/structure/B2528593.png)
![Acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide](/img/structure/B2528597.png)

![6-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2528601.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2528602.png)